N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product . Another method involves the use of PCl3 in chlorobenzene at elevated temperatures (130–135°C) to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate catalysts for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Material Science: Used as a fluorescent probe and in the development of new materials with specific photophysical properties.
Industrial Chemistry: Employed in the synthesis of dyes and as intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- 2-amino benzoxazole
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide is unique due to its specific structural features that confer distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c1-28(21-10-4-2-5-11-21,22-12-6-3-7-13-22)27(31)29-23-18-16-20(17-19-23)26-30-24-14-8-9-15-25(24)32-26/h2-19H,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRWOAQRSPPXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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